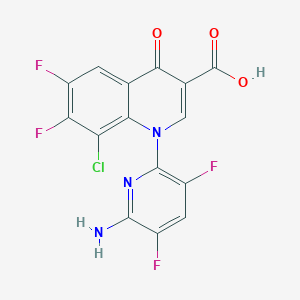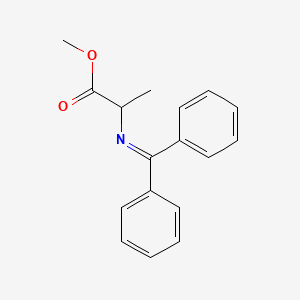![molecular formula C20H22O4 B13429978 2-[2-[(2S)-2-Oxiranylmethoxy]phenyl]-2-(2-phenylethyl)-1,3-dioxolane](/img/structure/B13429978.png)
2-[2-[(2S)-2-Oxiranylmethoxy]phenyl]-2-(2-phenylethyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-[(2S)-2-Oxiranylmethoxy]phenyl]-2-(2-phenylethyl)-1,3-dioxolane is a complex organic compound characterized by its unique structure, which includes an oxirane ring and a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(2S)-2-Oxiranylmethoxy]phenyl]-2-(2-phenylethyl)-1,3-dioxolane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxirane Ring: This step involves the epoxidation of an appropriate alkene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions.
Formation of the Dioxolane Ring: This step involves the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-[2-[(2S)-2-Oxiranylmethoxy]phenyl]-2-(2-phenylethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: OsO4, KMnO4, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, halides
Major Products
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted oxiranes
科学研究应用
2-[2-[(2S)-2-Oxiranylmethoxy]phenyl]-2-(2-phenylethyl)-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 2-[2-[(2S)-2-Oxiranylmethoxy]phenyl]-2-(2-phenylethyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The dioxolane ring may also contribute to the compound’s stability and reactivity.
相似化合物的比较
Similar Compounds
- 2-[2-[(2S)-2-Oxiranylmethoxy]phenyl]-1,3-dioxolane
- 2-[2-[(2S)-2-Oxiranylmethoxy]phenyl]-2-(2-methylphenyl)-1,3-dioxolane
Uniqueness
2-[2-[(2S)-2-Oxiranylmethoxy]phenyl]-2-(2-phenylethyl)-1,3-dioxolane is unique due to its specific combination of an oxirane ring and a dioxolane ring, which imparts distinct chemical and biological properties
属性
分子式 |
C20H22O4 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC 名称 |
2-[2-[[(2S)-oxiran-2-yl]methoxy]phenyl]-2-(2-phenylethyl)-1,3-dioxolane |
InChI |
InChI=1S/C20H22O4/c1-2-6-16(7-3-1)10-11-20(23-12-13-24-20)18-8-4-5-9-19(18)22-15-17-14-21-17/h1-9,17H,10-15H2/t17-/m0/s1 |
InChI 键 |
OHXCFQPFORCTGZ-KRWDZBQOSA-N |
手性 SMILES |
C1COC(O1)(CCC2=CC=CC=C2)C3=CC=CC=C3OC[C@@H]4CO4 |
规范 SMILES |
C1COC(O1)(CCC2=CC=CC=C2)C3=CC=CC=C3OCC4CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


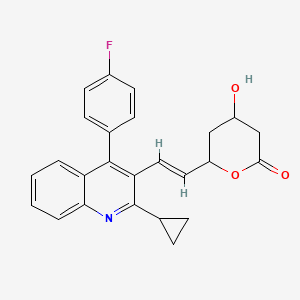
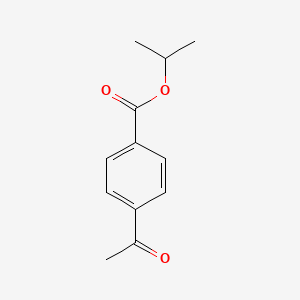
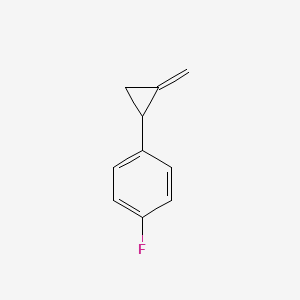
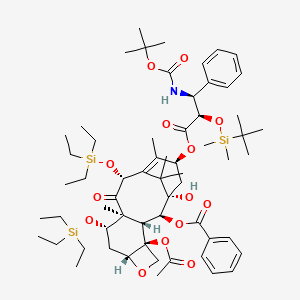
![4-(Difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13429913.png)
![1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13429920.png)
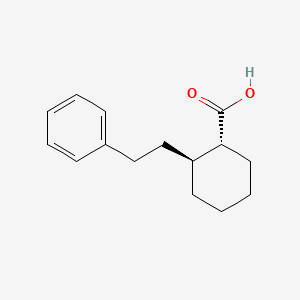
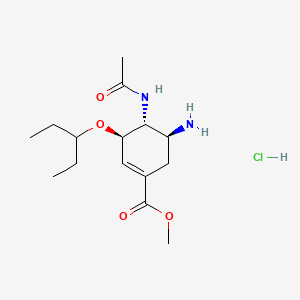
![5-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13429929.png)
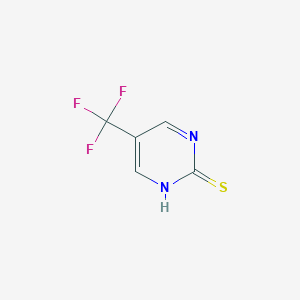
![7-Isopropyl-5-azaspiro[2.4]heptane](/img/structure/B13429950.png)
![N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B13429953.png)
